molecular formula C6H9F3O3 B13476942 5,5,5-Trifluoro-2-methoxypentanoic acid

5,5,5-Trifluoro-2-methoxypentanoic acid

Cat. No.: B13476942
M. Wt: 186.13 g/mol
InChI Key: VHYXOYXKFLEQIL-UHFFFAOYSA-N
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Description

5,5,5-Trifluoro-2-methoxypentanoic acid is an organic compound with the molecular formula C6H9F3O3. This compound is characterized by the presence of a trifluoromethyl group (-CF3) and a methoxy group (-OCH3) attached to a pentanoic acid backbone. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,5-Trifluoro-2-methoxypentanoic acid typically involves the introduction of the trifluoromethyl group and the methoxy group onto a pentanoic acid precursor. One common method involves the reaction of a pentanoic acid derivative with trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3). The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the electrofluorination of a suitable pentanoic acid derivative, followed by methoxylation using methanol and a catalyst. This method allows for the efficient production of the compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

5,5,5-Trifluoro-2-methoxypentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Scientific Research Applications

5,5,5-Trifluoro-2-methoxypentanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5,5-Trifluoro-2-methoxypentanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modulation of protein function. The methoxy group may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5,5-Trifluoro-2-methoxypentanoic acid is unique due to the combination of the trifluoromethyl and methoxy groups, which impart distinct chemical and physical properties. This combination allows for specific interactions in biological systems and unique reactivity in chemical synthesis, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C6H9F3O3

Molecular Weight

186.13 g/mol

IUPAC Name

5,5,5-trifluoro-2-methoxypentanoic acid

InChI

InChI=1S/C6H9F3O3/c1-12-4(5(10)11)2-3-6(7,8)9/h4H,2-3H2,1H3,(H,10,11)

InChI Key

VHYXOYXKFLEQIL-UHFFFAOYSA-N

Canonical SMILES

COC(CCC(F)(F)F)C(=O)O

Origin of Product

United States

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